molecular formula C14H13BrF3NO3 B13906185 Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate

Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate

Cat. No.: B13906185
M. Wt: 380.16 g/mol
InChI Key: AGLDASSRZPHNTI-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a tert-butyl ester group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate typically involves multiple steps One common method starts with the bromination of an indole derivative to introduce the bromine atom at the desired positionThe final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole core .

Scientific Research Applications

Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The indole core can participate in π-π interactions and hydrogen bonding, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological or physical properties .

Properties

Molecular Formula

C14H13BrF3NO3

Molecular Weight

380.16 g/mol

IUPAC Name

tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate

InChI

InChI=1S/C14H13BrF3NO3/c1-13(2,3)22-12(20)19-5-4-8-6-9(21-14(16,17)18)7-10(15)11(8)19/h4-7H,1-3H3

InChI Key

AGLDASSRZPHNTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=CC(=C21)Br)OC(F)(F)F

Origin of Product

United States

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